molecular formula C23H32N6O6S2 B1670215 Delavirdine mesylate CAS No. 147221-93-0

Delavirdine mesylate

Cat. No.: B1670215
CAS No.: 147221-93-0
M. Wt: 552.7 g/mol
InChI Key: MEPNHSOMXMALDZ-UHFFFAOYSA-N
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Description

Delavirdine mesylate is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) type 1. It is marketed under the brand name Rescriptor and is part of highly active antiretroviral therapy (HAART). This compound was approved by the U.S. Food and Drug Administration in 1997. Despite its efficacy, it is less commonly used today due to the availability of more effective NNRTIs .

Mechanism of Action

Target of Action

Delavirdine mesylate is a potent, highly specific, and orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target of this compound is the reverse transcriptase (RT) enzyme of HIV-1 .

Mode of Action

This compound binds directly to the viral reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by disrupting the enzyme’s catalytic site . This disruption prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .

Biochemical Pathways

The inhibition of the reverse transcriptase enzyme by this compound disrupts the HIV-1 replication cycle. By preventing the conversion of viral RNA into DNA, this compound stops the integration of the viral genome into the host cell’s genetic material, thereby preventing the production of new virus particles .

Pharmacokinetics

This compound exhibits nonlinear steady-state elimination pharmacokinetics, with apparent oral clearance decreasing as the total daily dose increases . It is rapidly absorbed from the gastrointestinal tract, with about 85% reaching the systemic circulation . This compound is extensively metabolized in the liver by the cytochrome P450 (CYP) enzymes, with little urinary excretion of the unchanged drug . Approximately 51% of the drug is excreted in the urine and 44% in the feces .

Result of Action

The result of this compound’s action is a reduction in the viral load within the body. By inhibiting the reverse transcriptase enzyme, this compound prevents the replication of HIV-1, thereby reducing the number of virus particles in the body .

Action Environment

This compound’s action can be influenced by various environmental factors. For instance, the drug’s absorption can be reduced in environments with increased gastric acidity (pH > 3), so administration of antacids and the buffered formulations of didanosine should be separated from that of delavirdine by at least 1 hour . Additionally, this compound is an inhibitor of the CYP3A4 isozyme and can interact with many medications .

Biochemical Analysis

Biochemical Properties

Delavirdine mesylate interacts with the enzyme reverse transcriptase (RT) of the HIV-1 virus . It binds directly to RT and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site . This interaction inhibits the replication of the virus, thereby reducing the viral load in the body.

Cellular Effects

This compound exerts its effects on cells infected with HIV-1. By inhibiting the reverse transcriptase enzyme, it prevents the virus from replicating within the cell . This can influence cell function by reducing the viral load within the cell, potentially slowing the progression of the disease.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding directly to the reverse transcriptase enzyme of the HIV-1 virus . This binding disrupts the enzyme’s catalytic site, blocking both RNA-dependent and DNA-dependent DNA polymerase activities . This prevents the virus from replicating its genetic material and inhibits its life cycle.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to cause chemical changes within the tablet form of the drug . Specifically, this compound is shown changing to delavirdine free base and croscarmellose sodium is shown changing to croscarmellose acid . These changes may affect the drug’s bioavailability and solubility in the body .

Metabolic Pathways

This compound is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) enzymes . A small portion of the drug may also be metabolized by CYP2D6 . The major metabolic pathways for this compound are N-desalkylation and pyridine hydroxylation .

Transport and Distribution

This compound is rapidly absorbed from the gastrointestinal tract, with 80% reaching the systemic circulation . It is 98% protein-bound in the blood, which may influence its distribution within the body .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the reverse transcriptase enzyme of the HIV-1 virus .

Preparation Methods

Delavirdine mesylate is synthesized through a series of chemical reactions involving bisheteroarylpiperazine (BHAP) compounds. The synthetic route typically involves the following steps:

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Delavirdine mesylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Delavirdine mesylate has several scientific research applications:

Comparison with Similar Compounds

Delavirdine mesylate is part of the NNRTI class of antiretroviral drugs. Similar compounds include:

  • Nevirapine
  • Efavirenz
  • Etravirine

Compared to these compounds, this compound has a unique bisheteroarylpiperazine structure. its efficacy is lower than that of efavirenz, and it has a more complex dosing schedule . This has led to its reduced use in favor of more effective and convenient NNRTIs.

Properties

IUPAC Name

methanesulfonic acid;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3S.CH4O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20;1-5(2,3)4/h4-8,13-15,24-26H,9-12H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPNHSOMXMALDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

136817-59-9 (Parent)
Record name Delavirdine mesylate [USAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID701017136
Record name 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate
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Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water: 2,942 mg/mL @ pH 1; 295 ug/mL @ pH 2; 0.81 ug/mL @ pH 7
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 2.6X10-15 mm Hg @ 25 °C /Estimated/ /Delavirdine/
Record name DELAVIRDINE MESYLATE
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Mechanism of Action

After entering the cell, delavirdine binds to a hydrophobic pocket in the p66 subunit of reverse transcriptase. This causes a conformational change to a stable, inactive form of the enzyme. The delavirdine-reverse transcriptase complex is stabilized by hydrogen bonds at residue Lys-103 and strong hydrophobic interactions with residue Pro-236. Much higher concentrations of delavirdine are required to inhibit cellular polymerase than reverse transcriptase., While the complete mechanism of antiviral activity of delavirdine has not been fully elucidated, the drug inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. HIV reverse transcriptase is essential for viral replication, and its activities occur in the host cell cytoplasm after the viral particle penetrates the cell membrane and releases the viral core, but before nuclear entry and chromosomal integration of proviral DNA. The enzyme is multifunctional, with 3 principal activities (ie., RNA-directed DNA polymerase, RNase H, and DNA-directed DNA polymerase functions). Using viral RNA as a template, reverse transcriptase forms a minus strand of viral DNA, creating a double-stranded RNA:DNA hybrid (i.e., RNA-directed DNA polymerase function). The RNase H function of reverse transcriptase facilitates copying of viral RNA by degrading the RNA component of the RNA:DNA hybrid after the RNA is copied, leaving a single minus strand of viral DNA. Using the newly formed minus strand of viral DNA as a template, reverse transcriptase forms the plus strand of viral DNA, converting single-stranded viral DNA to the double-stranded proviral DNA form (i.e, DNA-directed DNA polymerase function). BHAP derivatives, including delavirdine, inhibit the polymerase functions, but not the RNase H function, of reverse transcriptase. The drugs bind directly to heterodimeric HIV-1 reverse transcriptase and exert a virustatic effect by acting as a specific, noncompetitive HIV-1 reverse transcriptase inhibitor., Nonnucleoside reverse transcriptase inhibitors affect reverse transcriptase at a different site than nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine), and the drugs have different mechanisms of action. Unlike currently available nonnucleoside reverse transcriptase inhibitors, dideoxynucleoside antiretroviral agents require intracellular conversion to triphosphate metabolites, which then compete with naturally occurring deoxynucleoside triphosphates for incorporation into viral DNA by reverse transcriptase and cause premature viral DNA chain termination by preventing further 5 to 3 phosphodiester linkages.
Record name DELAVIRDINE MESYLATE
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Color/Form

White to tan crystalline powder

CAS No.

147221-93-0
Record name Delavirdine mesylate
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Record name Delavirdine mesylate [USAN]
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Record name 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate
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Record name 1-[3-[(1-Methylethyl)amino]-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-piperazine monomethanesulfonate
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Record name DELAVIRDINE MESYLATE
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Record name DELAVIRDINE MESYLATE
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Melting Point

MP: 226-228 °C /Delavirdine/
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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